molecular formula C19H17N3OS B2396774 3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536703-99-8

3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2396774
CAS RN: 536703-99-8
M. Wt: 335.43
InChI Key: QYUSNYNNNVVMIF-UHFFFAOYSA-N
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Description

3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of 5H-pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates react with aryl isothiocyanates to form 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which can undergo alkylation at the sulfur atom (Shestakov et al., 2009).

  • Formation of Pyrimido[5,4-b]indole Derivatives : The reaction of ethyl 3-amino-1H-indole-2-carboxylates with various reactants, such as aryl isothiocyanates and cyanamides, leads to the formation of compounds like 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones (A. Monge et al., 1986).

  • Synthesis of Indole Derivatives : An efficient approach for synthesizing 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives has been developed, presenting a new alternative synthesis of indole derivatives (Barone & Catalfo, 2017).

Potential Applications in Pharmacology

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Phenyl derivatives containing 4H-pyrimido[5,4-b]indol-4-one system have been synthesized and evaluated for analgesic and anti-inflammatory activities, showing some interesting activities (Santagati et al., 2002).

  • Antitubercular and Antimicrobial Activity : Novel 4H-chromeno[2,3-d]pyrimidin-4-ones exhibit pronounced antitubercular and antimicrobial activities against various bacterial strains and Mycobacterium tuberculosis H37Rv (Kamdar et al., 2011).

  • Synthesis of Adenosine Receptor Antagonists : Pyrimido[5,4-b]indole derivatives have been synthesized and evaluated for their affinity towards cloned α1 adrenergic receptors in binding assays. Some compounds showed good affinity and selectivity for the α1D-adrenoceptor subtype (Romeo et al., 2001).

  • Antiviral Activity : Pyrimido[4,5-b]indole ribonucleosides bearing phenyl or hetaryl groups have been prepared and displayed antiviral activity against Dengue virus (Tichy et al., 2012).

properties

IUPAC Name

3-phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-2-12-24-19-21-16-14-10-6-7-11-15(14)20-17(16)18(23)22(19)13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUSNYNNNVVMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

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